molecular formula C12H15NO2 B1285241 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione CAS No. 25032-23-9

8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione

Katalognummer: B1285241
CAS-Nummer: 25032-23-9
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: PSFYTQQKPKMRLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Prop-2-ynyl)-8-azaspiro[45]decane-7,9-dione is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a decane ring and an azaspirodecane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with propargylamine. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the spiro junction or the propargyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Prolyl Hydroxylase Inhibition

The primary application of 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione is in the inhibition of prolyl hydroxylases, enzymes that play a crucial role in the regulation of hypoxia-inducible factors (HIFs). HIFs are transcription factors that respond to changes in oxygen levels and are implicated in various pathophysiological conditions.

Case Study: Structure-Activity Relationship Studies

Recent research has demonstrated that the spiro[4.5]decanone core can be modified to enhance potency and selectivity for PHDs. For instance, studies involving structural modifications have shown that specific substitutions can improve binding affinity to the 2-oxoglutarate (2OG) binding pocket of PHDs, which is essential for their catalytic activity .

ModificationEffect on Activity
Addition of aromatic groupsIncreased binding affinity
Alteration of side chainsEnhanced selectivity for specific PHD isoforms

Potential Therapeutic Uses

Given its role as a PHD inhibitor, this compound is being explored for therapeutic applications in:

  • Anemia Treatment : By stabilizing HIFs, this compound could promote erythropoiesis (red blood cell production).
  • Ischemic Diseases : Enhancing HIF activity may improve tissue oxygenation and promote angiogenesis in ischemic conditions.

Chemical Synthesis and Derivatives

The synthesis of this compound typically involves reactions with propargyl bromide and other reagents to form the desired spirocyclic structure. The ability to create various derivatives allows for a broader exploration of biological activity and therapeutic potential.

Synthesis Pathway Example

A common synthetic route involves:

  • Reaction of 3,3-Tetramethyleneglutarimide with propargyl bromide.
  • Subsequent purification steps to isolate the final product.

Wirkmechanismus

The mechanism of action of 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The propargyl group may also participate in covalent bonding with target proteins, enhancing the compound’s potency and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6,10-Dioxaspiro[4.5]decane-7,9-dione
  • 8-(4-Dimethylaminobenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
  • 8-(4-Hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione

Uniqueness

8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione is unique due to the presence of the propargyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other spirocyclic compounds that lack this functional group .

Biologische Aktivität

8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15NO2
  • Molecular Weight : 205.25 g/mol
  • CAS Number : 25032-23-9

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the area of anticonvulsant properties.

Anticonvulsant Properties

A study highlighted the anticonvulsant effects of various derivatives of 8-azaspiro compounds, including this compound. The compound was evaluated in animal models for its efficacy against induced seizures. The results demonstrated a significant reduction in seizure frequency and duration, suggesting its potential as a therapeutic agent for epilepsy .

The anticonvulsant activity is believed to be mediated through modulation of neurotransmitter systems, particularly enhancing GABAergic transmission or inhibiting glutamatergic pathways. This dual action may contribute to the compound's effectiveness in controlling seizures.

Study 1: Anticonvulsant Efficacy

In an experimental study involving rats, this compound was administered at varying doses. The findings indicated:

  • Dose-dependent response : Higher doses resulted in greater seizure control.
  • Comparison with standard drugs : The compound showed comparable efficacy to established anticonvulsants like phenytoin and carbamazepine.
Dose (mg/kg)Seizure Frequency (per hour)Duration (seconds)
10315
2015
4000

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results indicated:

  • Cell viability : Increased cell survival rates in neuronal cultures exposed to oxidative stress when treated with the compound.
  • Biomarker analysis : Reduced levels of reactive oxygen species (ROS) were observed, indicating a protective effect on neuronal cells.

Eigenschaften

IUPAC Name

8-prop-2-ynyl-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-7-13-10(14)8-12(9-11(13)15)5-3-4-6-12/h1H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFYTQQKPKMRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)CC2(CCCC2)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577008
Record name 8-(Prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25032-23-9
Record name 8-(2-Propyn-1-yl)-8-azaspiro[4.5]decane-7,9-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25032-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.258.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.